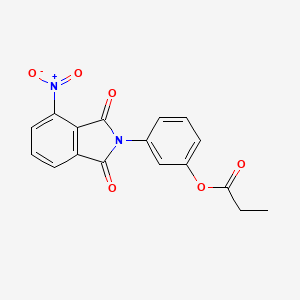

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4- (1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines by using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .

Molecular Structure Analysis

The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .

Chemical Reactions Analysis

The phthalimide derivatives were synthesized from phthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide or thiophene-2-carbohydrazide .

Physical and Chemical Properties Analysis

The crystal structure of the salt was determined to be triclinic .

Applications De Recherche Scientifique

Protein Modification Mechanisms

Nitros(yl)ation is a significant protein modification impacting both activity and function. The process, influenced by nitric oxide, involves a novel mechanism where N₂O₃ forms within protein-hydrophobic cores to facilitate nitrosylation internally. This autocatalytic mechanism of protein modification by nitrosylation presents a unique perspective, differing from external modification agents like phosphorylation and acetylation, and has implications for designing hydrophobic compounds to inactivate target enzymes rapidly (Nedospasov et al., 2000).

Magnetic Properties in Organic Compounds

Research into stable organic triradicals with quartet ground states comprising different nitroxide radicals reveals insights into syntheses and magnetic properties. These findings enhance understanding of intramolecular ferromagnetic and intermolecular antiferromagnetic interactions, contributing to the broader field of magnetic organic compounds (Tanaka et al., 1998).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate demonstrates effective corrosion inhibition for copper alloy in chloride solutions, showcasing the potential of specific compounds in mitigating corrosion through protective film formation on metal surfaces (Nam et al., 2016).

Antioxidant Activities

The antioxidant activities of indolinonic nitroxides, especially in polypropylene extrusion processes, point to their higher efficacy compared to traditional phenolic antioxidants. The thermal stability of various 3-aryliminoindoline N-oxyls and 3-oxoindoline N-oxyls underlines the potential for these compounds in enhancing polymer processing stability (Alberti et al., 1993).

Development of Anti-inflammatory Pharmaceuticals

The synthesis of NOSH compounds, integrating nitric oxide and hydrogen sulfide-releasing moieties, represents a novel approach in anti-inflammatory pharmaceuticals. These compounds exhibit significant anti-cancer properties across various human cancer cell lines, providing a foundation for developing NSAID-based compounds with enhanced potency and reduced toxicity (Kodela et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as isoindoline-1,3-dione derivatives, have been reported to interact with γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

It’s worth noting that similar compounds have been synthesized and evaluated for their anticonvulsant activities . These compounds may interact with their targets, leading to changes in neuronal excitability and neurotransmission .

Biochemical Pathways

Given the potential interaction with gaba receptors, it’s plausible that this compound could influence the gabaergic neurotransmission pathway .

Result of Action

Similar compounds have shown promising activity in various seizure models, suggesting potential anticonvulsant effects .

Propriétés

IUPAC Name |

[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c1-2-14(20)25-11-6-3-5-10(9-11)18-16(21)12-7-4-8-13(19(23)24)15(12)17(18)22/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLWDTRRBLOKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2904781.png)

![2-Amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904789.png)

![5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904792.png)